molecular formula C22H22N2O3 B5043352 ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B5043352
M. Wt: 362.4 g/mol
InChI Key: HHIZCAWXKADFDA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea dioxide and other organic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with various biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-naphthalen-1-yl-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-8-18-20(22(25)26-4-2)19(17(13-23)21(24)27-18)16-12-7-10-14-9-5-6-11-15(14)16/h5-7,9-12,19H,3-4,8,24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZCAWXKADFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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